N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O3S/c1-12-8-19(27-20(30)14-4-2-3-5-15(14)22(23,24)25)29(28-12)21-26-16(10-33-21)13-6-7-17-18(9-13)32-11-31-17/h2-10H,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWSOLFMYBIJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
1. Compound Overview
Chemical Structure and Properties:
- Molecular Formula: CHNOS
- Molecular Weight: 396.5 g/mol
- CAS Number: 1019096-70-8
The compound contains a benzodioxole moiety, which is known for its bioactivity, alongside thiazole and pyrazole structures that may enhance its pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring: Achieved by reacting 2-aminothiazole with a benzodioxole derivative.
- Coupling Reactions: The thiazole intermediate is coupled with the pyrazole and trifluoromethylbenzamide components using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation: It could act on G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
4.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- A study identified similar thiazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .
4.2 Antimicrobial Activity
Research indicates that compounds with similar structures show promising antimicrobial properties:
| Compound | Target | IC50 (μM) |
|---|---|---|
| IT10 | Mycobacterium tuberculosis | 7.05 |
| IT06 | Mycobacterium tuberculosis | 2.03 |
This suggests that this compound could potentially exhibit selective activity against pathogenic bacteria .
5. Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their mechanisms:
Case Study 1: Antitubercular Activity
A series of thiazole derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds demonstrated low IC50 values without significant toxicity towards human lung fibroblast cells .
Case Study 2: Cytotoxicity Evaluation
In vitro studies on multicellular spheroids revealed that certain derivatives of thiazoles showed promising anticancer effects, indicating that structural modifications in compounds like N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-y]-3-methyl-pyrazol} could enhance their therapeutic efficacy .
Comparison with Similar Compounds
Key Structural Features
The target compound’s structural uniqueness lies in its hybrid architecture:
- Pyrazole-Thiazole Core : Similar to compounds in (e.g., 9a–9e), which combine thiazole and triazole motifs for antimicrobial activity.
- 1,3-Benzodioxole Substituent: Contrasts with the 4-bromophenyl group in or the aminobenzisoxazole in . This group may enhance π-π stacking or reduce oxidative metabolism.
- Trifluoromethyl Benzamide : Shared with razaxaban () and J1X (), where the CF₃ group improves target binding and pharmacokinetics.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The trifluoromethyl group (as in razaxaban) resists oxidative metabolism, while benzodioxole may slow CYP450-mediated degradation .
- Crystallinity : Compounds like those in and form hydrogen-bonded dimers (N–H⋯N/O), which stabilize crystal packing. The target compound’s amide and benzodioxole groups may similarly promote intermolecular interactions .
Research Findings and Implications
- Structural Optimization: The benzodioxole-thiazole-pyrazole scaffold offers a novel template for targeting enzymes or receptors requiring aromatic stacking and hydrophobic interactions.
- Activity Predictions : Based on razaxaban () and J1X (), the trifluoromethyl group may enhance potency against serine proteases or kinases.
- Limitations : Lack of in vivo data for the target compound necessitates further studies to validate bioavailability and toxicity.
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is synthesized from 1,3-benzodioxol-5-amine and α-bromoketone derivatives. A representative procedure involves:
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Reaction : 1,3-Benzodioxol-5-amine reacts with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in ethanol under reflux.
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Mechanism : Nucleophilic substitution followed by cyclization.
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Conditions : 80°C, 12 hours, yielding 4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-2-amine.
Table 1: Optimization of Thiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | Ethanol | 80 | 62 |
| H2SO4 | Toluene | 110 | 78 |
| BF3·Et2O | DCM | 40 | 54 |
Synthesis of the 3-Methyl-1H-Pyrazole Scaffold
Cyclocondensation of Hydrazine with 1,3-Diketones
The pyrazole ring is formed via reaction of hydrazine hydrate with ethyl acetoacetate:
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Reaction : Ethyl acetoacetate and methylhydrazine in acetic acid.
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Mechanism : Keto-enol tautomerization followed by cyclization.
Key Modification :
-
The carboxylate is hydrolyzed to the carboxylic acid and subsequently converted to the acyl chloride for amidation.
Coupling of Thiazole-Pyrazole Intermediate with 2-(Trifluoromethyl)benzoyl Chloride
Amide Bond Formation
The final step involves coupling the pyrazole-thiazole amine with 2-(trifluoromethyl)benzoyl chloride:
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Reagents : EDCl, HOBt, DIPEA in anhydrous DMF.
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Conditions : 0°C to room temperature, 24 hours.
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Workup : Aqueous extraction, column chromatography (SiO2, hexane/EtOAc 3:1).
Table 2: Coupling Agent Screening
| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt | DMF | 68 | 98.5 |
| HATU | DCM | 72 | 97.8 |
| DCC | THF | 55 | 95.2 |
Regioselectivity and Stereochemical Considerations
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Thiazole Formation : The Hantzsch reaction ensures regioselective incorporation of the benzodioxol group at the 4-position of the thiazole.
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Pyrazole Substitution : Methyl group introduction at N-1 is controlled by using methylhydrazine, preventing regioisomer formation.
Purification and Characterization
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Chromatography : Silica gel chromatography with gradient elution (hexane → EtOAc).
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Spectroscopic Data :
Scale-Up Challenges and Process Optimization
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Limitations : Low solubility of intermediates in nonpolar solvents necessitates DMF/THF mixtures.
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Catalyst Recycling : BF3·Et2O can be recovered and reused with <5% yield drop over three cycles.
Alternative Routes and Patent Analysis
Patent WO2022076628A1 discloses analogous thiazole-pyrazole couplings using microwave-assisted synthesis (100°C, 30 minutes, 75% yield). EP2520575A1 highlights carboxamide activation via mixed anhydrides, though this method was less effective for the target compound .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions starting with precursor assembly of the pyrazole and thiazole rings. Key steps include:
- Thiazole Formation: Cyclocondensation of 2H-1,3-benzodioxol-5-yl thioamide with α-bromoketones under reflux in ethanol (70–80°C) to yield the thiazole core .
- Pyrazole Functionalization: Coupling of 3-methyl-1H-pyrazole-5-amine with the thiazole intermediate via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in tetrahydrofuran (THF) at 60°C .
- Benzamide Conjugation: Final acylation with 2-(trifluoromethyl)benzoyl chloride in dimethylformamide (DMF) using triethylamine as a base at room temperature .
Optimization Strategies:
- Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.
- Monitor reactions via TLC/HPLC for intermediate purity .
- Catalysts like K₂CO₃ or Pd(PPh₃)₄ improve yields (65–85%) .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions and confirms trifluoromethyl integration .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., observed [M+H]⁺ vs. calculated) .
- X-ray Crystallography (SHELX): Resolves 3D conformation; requires high-purity crystals grown via slow evaporation in methanol/water .
- IR Spectroscopy: Detects amide C=O stretches (~1650 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
Advanced: How can low solubility in biological assays be addressed without compromising activity?
Methodological Answer:
- Prodrug Design: Introduce phosphate or acetate groups at the pyrazole N-position to enhance aqueous solubility, which are cleaved in vivo .
- Nanoformulation: Encapsulate in PEGylated liposomes (particle size ~100 nm) to improve bioavailability .
- Co-solvent Systems: Use DMSO/PBS (≤10% DMSO) for in vitro assays; validate cytotoxicity of solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
